molecular formula C18H11BrF3NO2S2 B397467 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B397467
M. Wt: 474.3g/mol
InChI Key: ZROJOPKMQVWPQY-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a trifluoromethylphenyl group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-bromo-2-methoxybenzaldehyde with 3-(trifluoromethyl)aniline to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
  • (5E)-5-[(5-fluoro-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and trifluoromethyl group in the same molecule allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H11BrF3NO2S2

Molecular Weight

474.3g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11BrF3NO2S2/c1-25-14-6-5-12(19)7-10(14)8-15-16(24)23(17(26)27-15)13-4-2-3-11(9-13)18(20,21)22/h2-9H,1H3/b15-8+

InChI Key

ZROJOPKMQVWPQY-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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